tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with bromine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and trifluoromethoxylated phenyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include the use of bases such as cesium carbonate in solvents like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to handle large-scale synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.
Bases: Cesium carbonate is commonly used in these reactions.
Solvents: 1,4-dioxane is a typical solvent for these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to develop new drugs with improved efficacy and safety profiles. The trifluoromethoxy group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the trifluoromethoxy group.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a chlorophenoxy group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate makes it unique compared to other similar compounds. This group can significantly enhance the compound’s chemical stability, metabolic stability, and overall bioavailability, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO3/c1-8(19-12(20)22-13(2,3)4)10-6-5-9(15)7-11(10)21-14(16,17)18/h5-8H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXHJVKSSSPKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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